molecular formula C24H31N5O4S B10959120 [3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}methanone

[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10959120
M. Wt: 485.6 g/mol
InChI Key: NUSLFRRIKLQMBF-UHFFFAOYSA-N
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Description

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves nucleophilic substitution reactions.

    Attachment of the ethoxyphenylsulfonyl group: This is typically done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Final coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The piperazine and pyrazolo[3,4-b]pyridine moieties can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl-containing compounds with biological targets. It can serve as a probe to understand the binding mechanisms of similar compounds.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and pyrazolo[3,4-b]pyridine moieties can interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE
  • **4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE

Uniqueness

The uniqueness of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE lies in its ethoxyphenylsulfonyl group, which can form unique interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C24H31N5O4S

Molecular Weight

485.6 g/mol

IUPAC Name

(3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C24H31N5O4S/c1-6-33-19-7-9-20(10-8-19)34(31,32)28-13-11-27(12-14-28)24(30)21-15-17(4)25-23-22(21)18(5)26-29(23)16(2)3/h7-10,15-16H,6,11-14H2,1-5H3

InChI Key

NUSLFRRIKLQMBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C(=NN(C4=NC(=C3)C)C(C)C)C

Origin of Product

United States

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